molecular formula C19H25N7O B4601298 9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

Cat. No.: B4601298
M. Wt: 367.4 g/mol
InChI Key: DSGWAPWAXSGPAE-UHFFFAOYSA-N
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Description

9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 9-methyl-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile is 367.21205845 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis Applications

The compound falls within the class of chemicals involved in the synthesis of complex piperazines and diazaspirocycles. Research by Macleod et al. (2006) has highlighted the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, which are crucial for developing various pharmaceutical and chemical entities. The study underscores the importance of the α-methyl benzyl carbamate resin linker in the successful annulation of primary amines, leading to heterocycles free from contaminating linker-derived N-alkylated byproducts (Macleod et al., 2006).

Potential Pharmacological Activities

The green synthetic approach to Schiff bases from similar diazaspiro[5.5]undec compounds has been explored for their anti-inflammatory properties. Abdel-Mohsen et al. (2014) developed an environmentally benign procedure for synthesizing Schiff bases from 4-amino-2-thioxo-1,3-diazaspiro[5.5]undec-4-ene-5-carbonitrile, demonstrating promising anti-inflammatory activities in comparison to indomethacin, a reference standard (Abdel-Mohsen & Hussein, 2014).

Furthermore, the synthesis and evaluation of pyrimidine and bispyrimidine derivatives for anti-inflammatory and analgesic activities have been studied. Compounds synthesized from the diazaspiro[5.5]undec framework have shown significant anti-inflammatory and analgesic effects, comparable or superior to standard drugs (Sondhi et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, as well as testing it for biological activity. If it does show biological activity, it could potentially be developed into a new drug or therapeutic agent .

Properties

IUPAC Name

9-methyl-4-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-diazaspiro[5.5]undec-1-ene-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-14-3-5-19(6-4-14)15(13-20)16(27)23-18(24-19)26-11-9-25(10-12-26)17-21-7-2-8-22-17/h2,7-8,14-15H,3-6,9-12H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGWAPWAXSGPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(C(=O)NC(=N2)N3CCN(CC3)C4=NC=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 3
9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 4
9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
9-Methyl-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile

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